molecular formula C26H17N3O3 B303183 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide

Cat. No. B303183
M. Wt: 419.4 g/mol
InChI Key: NTCXNTGOQQOKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays an essential role in cell division and is overexpressed in various types of cancer. BI-2536 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

PLK1 is a key regulator of cell division, playing a critical role in mitosis. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide inhibits PLK1 by binding to the ATP-binding site of the kinase domain, preventing its activity. This leads to mitotic arrest and subsequent cell death.
Biochemical and physiological effects:
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to induce mitotic arrest in cancer cells, leading to cell death. It has also been shown to inhibit tumor growth in animal models of cancer. However, 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has also been shown to have off-target effects, including inhibition of other kinases. This can lead to unwanted side effects and limit its use as an anticancer agent.

Advantages and Limitations for Lab Experiments

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, showing promise as an anticancer agent. However, its off-target effects and limited bioavailability have been a challenge for its development as a clinical drug. In addition, its high cost and complex synthesis make it difficult to produce in large quantities for use in lab experiments.

Future Directions

Include the development of more potent and selective PLK1 inhibitors, as well as the investigation of combination therapies with other anticancer agents. In addition, the identification of biomarkers that can predict response to PLK1 inhibitors can help to personalize treatment and improve outcomes for cancer patients.

Synthesis Methods

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide can be synthesized using a multistep process involving the coupling of 2-bromo-1,1'-biphenyl with 2-pyridinecarboxylic acid, followed by cyclization with phthalic anhydride and subsequent coupling with 5-aminoisoindoline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been studied for its potential as an anticancer agent, particularly in the treatment of solid tumors such as breast, lung, and ovarian cancer. It has also shown promise in the treatment of acute myeloid leukemia. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide works by inhibiting PLK1, which is essential for cell division. By inhibiting PLK1, 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide prevents cancer cells from dividing and proliferating.

properties

Product Name

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide

Molecular Formula

C26H17N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

1,3-dioxo-2-(2-phenylphenyl)-N-pyridin-2-ylisoindole-5-carboxamide

InChI

InChI=1S/C26H17N3O3/c30-24(28-23-12-6-7-15-27-23)18-13-14-20-21(16-18)26(32)29(25(20)31)22-11-5-4-10-19(22)17-8-2-1-3-9-17/h1-16H,(H,27,28,30)

InChI Key

NTCXNTGOQQOKCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.